F15845 Exhibits Superior Selectivity for Late vs. Peak Sodium Current Compared to Ranolazine, Lidocaine, and Eleclazine
F15845 demonstrates a functionally advantageous selectivity window for inhibiting late sodium current (INaL) over peak sodium current (INaP), a critical safety feature absent in less selective agents. While F15845 achieves a 23% reduction in INaL at 10 µM, it minimally affects peak current [1]. In direct comparison, ranolazine (IC50: 17 µM INaL vs. 1329 µM INaP) and lidocaine (IC50: 29 µM INaL vs. 367 µM INaP) exhibit lower potency and a narrower selectivity margin [1]. Eleclazine (GS-6615), though more potent (INaL IC50: 0.62 µM), demonstrates a significantly reduced selectivity ratio (51 µM INaP), translating to a higher potential for peak current blockade at therapeutic concentrations [1]. The ultra-selective agent GS-458967 (INaL IC50: 333 nM; INaP block <15% at 333 nM) surpasses F15845 in potency but has not been advanced to the same clinical stage as F15845 [1]. This data underscores F15845's balanced profile of potent INaL inhibition combined with preserved Nav1.5 peak function.
| Evidence Dimension | Selectivity ratio (INaP IC50 / INaL IC50) |
|---|---|
| Target Compound Data | 23% reduction in peak INa at 10 µM (IC50 not reached) |
| Comparator Or Baseline | Ranolazine: INaL IC50=17 µM, INaP IC50=1329 µM (ratio ~78); Lidocaine: INaL IC50=29 µM, INaP IC50=367 µM (ratio ~13); Eleclazine: INaL IC50=0.62 µM, INaP IC50=51 µM (ratio ~82); GS-458967: INaL IC50=333 nM, INaP block <15% at 333 nM (ratio >30) |
| Quantified Difference | F15845 exhibits minimal peak current blockade at concentrations that significantly inhibit late current, indicating a favorable selectivity profile intermediate between ultra-selective GS-458967 and less selective ranolazine/eleclazine. |
| Conditions | Human Nav1.5 channels expressed in HEK293 cells; patch-clamp electrophysiology |
Why This Matters
This selectivity profile minimizes the risk of pro-arrhythmic effects associated with excessive peak sodium current blockade, a crucial differentiator for procurement in cardiac safety pharmacology and drug development programs.
- [1] Table 1. Compound IC50 values for late and early sodium current. In: Antzelevitch C, et al. The role of late I Na in development of cardiac arrhythmias. Handb Exp Pharmacol. 2014;221:137-168. PMC7184885. View Source
